molecular formula C15H22N2O2 B1441682 Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate CAS No. 1141473-78-0

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate

Cat. No.: B1441682
CAS No.: 1141473-78-0
M. Wt: 262.35 g/mol
InChI Key: RCYDOMABQRLBEK-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate is a chemical compound with the molecular formula C15H22N2O2 It is a derivative of benzoic acid and contains a piperidine ring, which is a six-membered heterocycle with one nitrogen atom

Properties

IUPAC Name

ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-3-19-15(18)12-7-8-14(13(16)10-12)17-9-5-4-6-11(17)2/h7-8,10-11H,3-6,9,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYDOMABQRLBEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCCCC2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate typically involves the reaction of 3-amino-4-(2-methylpiperidin-1-yl)benzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate has shown promise in medicinal chemistry, particularly as a local anesthetic . Its structural similarity to established anesthetics allows it to exhibit comparable effects in various anesthesia tests, including surface and infiltration anesthesia .

Case Studies:

  • Local Anesthetic Efficacy : In comparative studies, compounds similar to this compound demonstrated effective local anesthetic properties, with minimal toxicity reported during acute tests .

Organic Synthesis

The compound serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Substitution Reactions : The aromatic ring can undergo electrophilic substitution, which is useful for creating derivatives with enhanced properties.
  • Reduction Reactions : The amino groups can be reduced or modified to yield different derivatives that may possess distinct biological activities.

Future Research Directions

Research into this compound is still evolving. Future studies could focus on:

  • Mechanisms of Action : Understanding how this compound interacts at the molecular level with biological targets could unlock new therapeutic potentials.
  • Structure–Activity Relationships (SAR) : Investigating how modifications to its structure affect its biological activity will be crucial for developing more effective derivatives.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring and amino group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-amino benzoate: A structurally similar compound with different substituents on the benzene ring.

    Ethyl 3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: Another compound with a piperidine ring and similar functional groups.

Uniqueness

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate is unique due to the presence of the 2-methylpiperidine moiety, which imparts distinct chemical and biological properties

Biological Activity

Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of piperidine derivatives. The presence of the piperidine ring is crucial for its biological activity, influencing interactions with various molecular targets.

The compound's biological activity can be attributed to its ability to interact with several key biological pathways:

  • Receptor Binding : The piperidine moiety enhances binding to neurotransmitter receptors, potentially modulating neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase (AChE), which is implicated in neurodegenerative diseases like Alzheimer's disease .
  • Signal Transduction : The compound may influence pathways related to inflammation and cancer progression, particularly through modulation of the NF-κB pathway .

Anticancer Activity

Recent studies indicate that derivatives of piperidine, including this compound, exhibit promising anticancer properties. For instance:

  • Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines, including lung and ovarian cancer cells . A study reported that compounds with a piperidine structure exhibited better anticancer activity than those without .
Cell Line IC50 (µM) Reference
A549 (Lung Cancer)25
SKOV3 (Ovarian Cancer)30
A375 (Melanoma)20

Neuroprotective Effects

This compound has been investigated for its potential in treating neurodegenerative diseases:

  • AChE Inhibition : It inhibits AChE, leading to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease .

Anti-inflammatory Properties

The compound may also play a role in modulating inflammatory responses:

  • Nitric Oxide Production : It has been shown to enhance nitric oxide production in macrophages, which mediates tumoricidal and bactericidal actions .

Case Studies and Research Findings

  • Cancer Therapy : A study demonstrated that a series of piperidine derivatives, including this compound, exhibited significant anticancer activity through apoptosis induction in hypopharyngeal tumor cells .
  • Alzheimer's Disease : Research highlighted the compound's ability to inhibit both AChE and butyrylcholinesterase (BuChE), showcasing its potential as a dual inhibitor for neuroprotection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate
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Ethyl 3-amino-4-(2-methylpiperidin-1-yl)benzoate

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